Methyl 5-(bromomethyl)oxazole-2-carboxylate is a heterocyclic compound characterized by the presence of an oxazole ring, a carboxylate group, and a bromomethyl substituent. Its molecular formula is , and it has a molecular weight of 220.02 g/mol. This compound is classified under oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry, agrochemicals, and material science.
The synthesis of methyl 5-(bromomethyl)oxazole-2-carboxylate can be achieved through various methods, including:
The choice of synthesis route often depends on the desired yield, purity, and scalability. Industrial production may employ optimized conditions such as specific catalysts or solvents to enhance efficiency .
Methyl 5-(bromomethyl)oxazole-2-carboxylate features a five-membered oxazole ring with a bromomethyl group at the 5-position and a carboxylate group at the 2-position. The structural representation includes:
COC(=O)C1=NC=C(O1)CBrRHTUULDLZQLKGF-UHFFFAOYSA-N| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.02 g/mol |
| InChI | InChI=1S/C6H6BrNO3/c1-10-6(9)5-8-3-4(2-7)11-5/h3H,2H2,1H3 |
Methyl 5-(bromomethyl)oxazole-2-carboxylate can participate in several chemical reactions:
Common reagents and conditions include:
Major products formed depend on the specific reagents used; for example, substitution with amines yields amine-substituted derivatives .
The mechanism of action for methyl 5-(bromomethyl)oxazole-2-carboxylate involves its electrophilic bromomethyl group interacting with nucleophilic sites on biological molecules. This interaction can lead to:
Such mechanisms are critical in understanding its potential biological effects and therapeutic applications .
Methyl 5-(bromomethyl)oxazole-2-carboxylate is typically a solid at room temperature with properties that may include:
The compound exhibits stability under standard laboratory conditions but may react under specific conditions due to the presence of reactive functional groups.
Methyl 5-(bromomethyl)oxazole-2-carboxylate has several scientific applications:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8